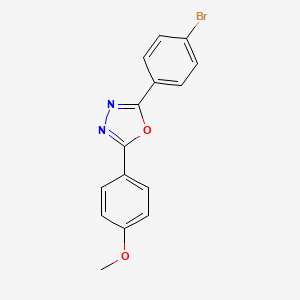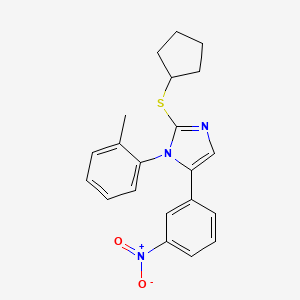![molecular formula C21H21N3O2 B2612684 5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795181-43-9](/img/structure/B2612684.png)
5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and structural features, including a pyrrolidine ring, a phenyl group, and an oxadiazole ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized using techniques common in organic chemistry. The pyrrolidine ring could be formed using a variety of methods, including cyclization reactions . The oxadiazole ring could be formed through cyclodehydration or cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a three-dimensional structure due to its non-planarity . The oxadiazole ring is a planar, aromatic system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring could undergo reactions at the nitrogen or the adjacent carbons . The oxadiazole ring, being aromatic, is generally less reactive but could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar oxadiazole ring and the potential for hydrogen bonding could influence its solubility .Mechanism of Action
properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-5-8-16(13-15)14-19(25)24-12-6-11-18(24)21-22-20(23-26-21)17-9-3-2-4-10-17/h2-5,7-10,13,18H,6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFQOAJWAPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

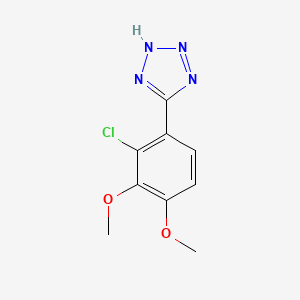
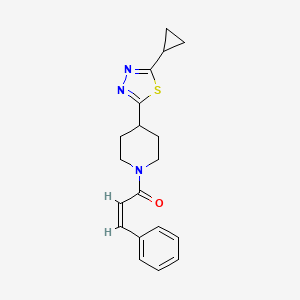
![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)

![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
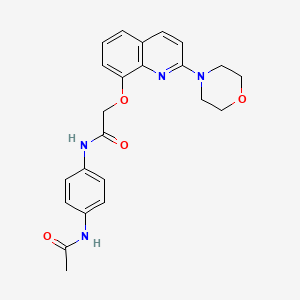
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)

